molecular formula C11H13BrS B3096104 7-Bromo-4,4-dimethylthiochroman CAS No. 127190-23-2

7-Bromo-4,4-dimethylthiochroman

Cat. No. B3096104
M. Wt: 257.19 g/mol
InChI Key: VYGMPYOLTZZQBY-UHFFFAOYSA-N
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Patent
US07148245B2

Procedure details

25.00 g (97.0 mmol) of 1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene, 200 ml of toluene and 27.75 g (146.0 mmol) of para-toluenesulphonic acid are introduced into a three-necked flask. The reaction medium is refluxed for four hours and evaporated to dryness. The residue is taken up in aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with heptane. 22.57 g (90%) of the expected compound are obtained in the form of a yellow oil.
Name
1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])(=O)=O)[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][S:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)S(=O)(=O)CC=C(C)C
Name
Quantity
27.75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(CCSC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.57 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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